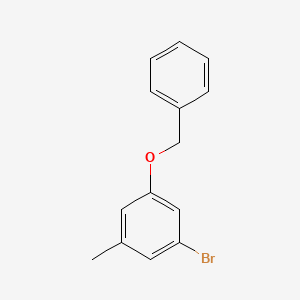

1-(Benzyloxy)-3-bromo-5-methylbenzene

Description

Historical Context and Evolution of Aryl Ether Chemistry

The field of aryl ether synthesis has a rich history, with early methods paving the way for the sophisticated catalytic systems used today. The classical Williamson ether synthesis, developed by Alexander Williamson in 1850, was a seminal discovery in organic chemistry. wikipedia.org This reaction, which involves the coupling of a deprotonated alcohol (alkoxide) with an organohalide, provided foundational proof for the structure of ethers and remains a staple in both laboratory and industrial settings for preparing a wide range of ethers. wikipedia.orgrsc.org Traditionally, this SN2 reaction involves a phenoxide ion displacing a halide from a primary alkyl halide. rsc.org

However, the harsh conditions often required for classical methods, such as the Ullmann condensation (a copper-catalyzed reaction), limited their scope and functional group tolerance. The latter half of the 20th century and the dawn of the 21st century witnessed a revolution in this area, driven by the advent of transition-metal-catalyzed cross-coupling reactions. google.com Palladium- and nickel-catalyzed methods, such as the Buchwald-Hartwig amination and its ether synthesis analogues, have emerged as powerful and versatile tools. nih.govacs.org These catalytic approaches offer milder reaction conditions, broader substrate scope, and higher yields, allowing for the efficient synthesis of complex aryl ethers that were previously difficult to access. google.comnih.gov More recent advancements have even focused on developing "green" versions of the Williamson synthesis using weaker alkylating agents at high temperatures to minimize salt production and improve industrial feasibility. acs.org

The Strategic Importance of Halogenated Aryl Ethers in Molecular Design

Halogenated organic compounds, particularly aryl halides, are of paramount strategic importance in molecular design and synthesis. The carbon-halogen bond, especially carbon-bromine and carbon-iodine, serves as a versatile and reliable reactive site for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity is harnessed in a multitude of transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. nih.govresearchgate.net

Halogenated aryl ethers combine the stable, often biologically relevant, aryl ether framework with the synthetic versatility of an aryl halide. The halogen atom acts as a "synthetic handle," allowing for the precise and predictable introduction of a wide variety of substituents. This dual functionality makes them invaluable building blocks in multi-step syntheses. For instance, the aryl ether portion might be a key pharmacophore in a drug candidate, while the halogen allows for late-stage functionalization to create libraries of analogues for structure-activity relationship (SAR) studies. The reactivity order in these catalytic reactions generally follows I > Br > Cl, making aryl bromides like 1-(Benzyloxy)-3-bromo-5-methylbenzene a balanced choice, offering good reactivity and stability. researchgate.net

Unique Position of this compound within Substituted Benzyloxyaryl Systems

This compound is a bespoke chemical intermediate designed for specific applications in multi-step organic synthesis. Its unique position arises from the precise arrangement of three distinct functional groups on the benzene (B151609) ring: a benzyloxy ether, a bromine atom, and a methyl group.

The Benzyloxy Group: This group serves two primary purposes. First, it functions as a stable ether linkage. Second, and often more importantly, it acts as a robust protecting group for a phenol (B47542). The benzyl (B1604629) group can be readily removed under various conditions (e.g., hydrogenolysis) at a later synthetic stage to reveal a reactive hydroxyl group.

The Bromo Group: Positioned meta to the benzyloxy group, the bromine atom is the key reactive site for cross-coupling reactions. Its location minimizes steric hindrance from the bulkier benzyloxy group, facilitating access for catalytic complexes.

The 1,3,5-substitution pattern (meta, meta) on the benzene ring is crucial. It defines the specific regioisomer that will be formed in subsequent reactions, ensuring high selectivity in the construction of complex target molecules. This compound is not typically a final product but rather a carefully designed building block, providing a scaffold onto which further complexity can be built via the reactive C-Br bond.

| Compound Name | CAS Number | Key Structural Features | Primary Synthetic Role |

|---|---|---|---|

| This compound | N/A | Benzyloxy (protecting group), Bromo (coupling site), Methyl (directing/tuning group) in 1,3,5-pattern | Intermediate for complex synthesis requiring a protected phenol and a specific substitution pattern. |

| 1-(Benzyloxy)-3-bromobenzene | 53087-13-1 | Lacks the methyl group, offering a simpler substitution pattern. nih.gov | A less substituted building block for introducing a benzyloxyphenyl moiety. |

| 1-Bromo-3-methoxy-5-methylbenzene | 29578-83-4 | Features a methoxy (B1213986) group instead of benzyloxy. The methyl group is a permanent feature, not a protecting group. sigmaaldrich.comchembk.com | Used to prepare aromatic ethers and heterocycles where a permanent methoxy group is desired. chembk.com |

| 1-(Benzyloxy)-3-bromo-5-chlorobenzene | 1187966-48-8 | Contains a chloro group instead of methyl, offering a second, less reactive halogen site for potential sequential couplings. chemsrc.com | Building block for molecules requiring differential reactivity at two halogen positions. |

Scope and Significance of Academic Research on this compound

Direct academic research focusing exclusively on this compound is limited, as its primary value is not in its intrinsic properties but in its utility as a synthetic intermediate. Its significance is therefore best understood by examining the types of complex molecules it can be used to create. The combination of a protected phenol and a reactive halogen makes it a valuable precursor in the synthesis of natural products, pharmaceutical agents, and materials science targets.

For example, structurally similar motifs are found in compounds investigated for their biological activity. Research into novel anticancer agents has utilized scaffolds like 1-benzyl-5-bromoindolin-2-one, which contains the benzyl and bromo-aryl functionalities, highlighting the importance of this structural combination in medicinal chemistry. nih.gov Furthermore, the benzyloxy group itself is well-tolerated in many palladium-catalyzed reactions, making it a suitable protecting group during complex synthetic sequences. acs.org Therefore, the academic and industrial significance of this compound lies in its role as an enabling reagent, allowing chemists to efficiently construct elaborate molecules with precise control over their architecture.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-methyl-5-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-7-13(15)9-14(8-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFHNVJNLZJNBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272491 | |

| Record name | 1-Bromo-3-methyl-5-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876299-63-7 | |

| Record name | 1-Bromo-3-methyl-5-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876299-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-methyl-5-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyloxy 3 Bromo 5 Methylbenzene

Foundational Strategies for C-O Bond Formation in Aryl Ethers

The construction of the aryl ether linkage is a cornerstone of organic synthesis due to its prevalence in pharmaceuticals, natural products, and materials science. The primary approaches to forming these C-O bonds can be broadly categorized into nucleophilic aromatic substitution and transition metal-catalyzed reactions.

Nucleophilic aromatic substitution (SNAr) reactions are a traditional method for forming aryl ethers. These reactions typically involve the displacement of a leaving group on an aromatic ring by a nucleophile. However, for the synthesis of benzyloxyaryl bromides, where the aromatic ring is often not activated by strong electron-withdrawing groups, modifications to the classical SNAr conditions are necessary.

The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. masterorganicchemistry.comyoutube.commasterorganicchemistry.com For the synthesis of aryl ethers like 1-(benzyloxy)-3-bromo-5-methylbenzene, a modified approach is required where a phenoxide attacks an aryl halide. This reaction, however, does not proceed via a standard SN2 mechanism because the sp²-hybridized carbon of the aryl halide is not susceptible to backside attack. quora.comkhanacademy.org

Instead, the synthesis of diphenyl ether, for example, can be achieved through a modification of the Williamson ether synthesis using the sodium salt of phenol (B47542) and bromobenzene with a catalytic amount of copper. quora.com This copper-catalyzed process facilitates the coupling through a different mechanism, likely involving radical or radical anion intermediates. quora.com When applying this to the synthesis of this compound, one would react the sodium salt of 3-bromo-5-methylphenol with benzyl (B1604629) bromide. In this case, the reaction would proceed via a more conventional SN2 pathway as the benzyl bromide is a primary alkyl halide.

Key considerations for this approach include:

Base Selection: A strong base, such as sodium hydride (NaH) or potassium hydride (KH), is often used to deprotonate the phenol to form the more nucleophilic phenoxide. masterorganicchemistry.com

Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to dissolve the reactants and facilitate the reaction.

Reaction Conditions: The reaction may require elevated temperatures to proceed at a reasonable rate.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3-Bromo-5-methylphenol | Benzyl bromide | NaH | DMF | This compound |

| 3-Bromo-5-methylphenol | Benzyl chloride | K₂CO₃ | Acetone | This compound |

Base-promoted O-alkylation is a fundamental method for the synthesis of aryl ethers. This protocol involves the deprotonation of a phenol by a base to form a phenoxide, which then acts as a nucleophile to attack an alkylating agent. For the synthesis of this compound, 3-bromo-5-methylphenol would be treated with a suitable base followed by the addition of benzyl halide.

The choice of base is critical and can influence the reaction's efficiency. Common bases include:

Alkali metal hydroxides (e.g., NaOH, KOH)

Carbonates (e.g., K₂CO₃, Cs₂CO₃)

Hydrides (e.g., NaH)

Cesium carbonate (Cs₂CO₃) is often a preferred base in these reactions as it is known to enhance the rate and yield of O-alkylation. researchgate.net The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the phenoxide and promote the SN2 reaction.

A typical procedure would involve stirring a mixture of 3-bromo-5-methylphenol, benzyl bromide, and a base like potassium carbonate in a solvent such as acetone or DMF at reflux.

| Phenol | Alkylating Agent | Base | Solvent | Typical Temperature |

| 3-Bromo-5-methylphenol | Benzyl bromide | K₂CO₃ | Acetone | Reflux |

| 3-Bromo-5-methylphenol | Benzyl chloride | Cs₂CO₃ | DMF | 80-100 °C |

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl ethers, offering milder reaction conditions and broader substrate scope compared to traditional methods.

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-O bonds. nih.govunito.it Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. nih.govrhhz.net However, significant advancements have been made, leading to the development of milder and more efficient catalytic systems.

Modern Ullmann-type etherifications often employ a catalytic amount of a copper(I) salt, such as CuI or CuBr, in the presence of a ligand and a base. mdpi.comrsc.org These reactions can now be performed at significantly lower temperatures, often between 80-120°C. The synthesis of this compound via an Ullmann-type reaction could involve the coupling of 3-bromo-5-methylphenol with benzyl bromide or, more commonly, the coupling of an aryl halide like 1,3-dibromo-5-methylbenzene with benzyl alcohol.

Recent progress has also seen the development of ligand-free Ullmann-type reactions under specific conditions, for instance, using deep eutectic solvents. nih.gov Furthermore, the use of copper nanoparticles as catalysts has shown promise in promoting these reactions under mild conditions. mdpi.com

| Aryl Halide | Alcohol/Phenol | Copper Source | Base | Solvent |

| 1,3-Dibromo-5-methylbenzene | Benzyl alcohol | CuI | Cs₂CO₃ | Dioxane |

| 3-Bromo-5-iodotoluene | Benzyl alcohol | Cu₂O | K₃PO₄ | DMF |

The development of efficient ligands has been a key factor in the advancement of copper-catalyzed C-O coupling reactions. digitellinc.comnih.govresearchgate.netnih.gov Ligands coordinate to the copper center, modifying its electronic and steric properties, which in turn enhances the reactivity and selectivity of the catalyst.

A variety of ligand classes have been successfully employed in Ullmann-type etherifications, including:

Diamine ligands: N,N'-dimethyl-1,2-ethanediamine and other diamine derivatives have been shown to be effective in promoting copper-catalyzed C-O bond formation. nih.gov

Phenanthrolines: 1,10-Phenanthroline and its derivatives are robust ligands that can stabilize the copper catalyst and facilitate the reaction. nih.gov

Amino acids: Simple amino acids, such as L-proline and N,N-dimethylglycine, have emerged as effective and inexpensive ligands for these transformations. acs.org

Oxalohydrazides: A newer class of ligands based on oxalohydrazide cores has been reported to generate highly active and long-lived copper catalysts for C-O bond formation, achieving high turnover numbers. digitellinc.comnih.gov

Salicylaldimines: These Schiff-base ligands have also been shown to promote copper-catalyzed Ullmann cross-coupling reactions under mild conditions. rhhz.net

The choice of ligand can significantly impact the reaction outcome, and optimization is often necessary to achieve the desired reactivity and selectivity for a particular substrate combination. For the synthesis of this compound, a well-chosen ligand would enable the reaction to proceed under milder conditions with a lower catalyst loading.

| Ligand Class | Example Ligand | Key Features |

| Diamines | N,N'-Dimethylethylenediamine | Readily available, effective for a range of substrates. nih.gov |

| Phenanthrolines | 1,10-Phenanthroline | Strong chelating ligand, provides thermal stability to the catalyst. nih.gov |

| Amino Acids | N,N-Dimethylglycine | Inexpensive, environmentally friendly, effective for aryl iodides. acs.org |

| Oxalohydrazides | N¹,N²-bis(2,5-dimethyl-1H-pyrrol-1-yl)oxalamide | Generates highly active and long-lived catalysts, high turnover numbers. digitellinc.comnih.gov |

| Salicylaldimines | 2-((2-isopropylphenylimino)methyl)phenol | Promotes coupling of aryl bromides and iodides under mild conditions. rhhz.net |

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Ether Synthesis

Copper-Catalyzed Ullmann-Type Etherifications and Modern Advancements

Mechanistic Investigations of Cu-Catalyzed C-O Bond Forming Reactions

Copper-catalyzed C-O bond forming reactions, often referred to as Ullmann condensations or Ullmann-type reactions, are a foundational method for synthesizing aryl ethers. organic-chemistry.orgwikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures (often over 210°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts with various ligands, allowing for milder reaction conditions. wikipedia.org

The precise mechanism of the Ullmann reaction has been a subject of extensive study. It is generally accepted that the reaction avoids a radical pathway. wikipedia.org A commonly proposed mechanism involves the oxidative addition of an active Cu(I) species to the aryl halide, forming a Cu(III) intermediate. This is followed by a reductive elimination step that forges the C-O bond and regenerates the Cu(I) catalyst. researchgate.net

Another proposed pathway suggests the formation of an organocopper compound which then undergoes nucleophilic aromatic substitution. wikipedia.org The sluggish nature of oxidative addition to copper has been a long-standing challenge, limiting the scope of these reactions, particularly with less reactive aryl bromides and chlorides. nih.govprinceton.edu Overcoming this "copper oxidative addition problem" is a key area of research, with some strategies exploring aryl radical-capture mechanisms to bypass the traditional oxidative addition step. nih.govprinceton.edu The catalytic cycle can be influenced by various factors, including the choice of ligand, solvent, and base.

Palladium-Catalyzed Alkoxylations of Aryl Bromides

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its ether synthesis analogue, have become a powerful and versatile tool for forming C-O bonds. wikipedia.orgalfa-chemistry.com These reactions typically offer milder conditions and broader substrate scope compared to traditional Ullmann condensations. wikipedia.orgwikipedia.org

The catalytic cycle for the Buchwald-Hartwig C-O coupling reaction is well-established and involves a series of key steps: nrochemistry.comyoutube.comwuxiapptec.com

Oxidative Addition : A Pd(0) complex reacts with the aryl bromide (Ar-Br) to form a Pd(II)-aryl complex. The general reactivity order for the aryl halide is I > Br > OTf > Cl. nrochemistry.comwuxiapptec.com

Association and Deprotonation : The alcohol (R-OH) coordinates to the palladium center, and a base removes the acidic proton to form a palladium-alkoxide intermediate.

Reductive Elimination : The final C-O bond is formed through reductive elimination from the Pd(II) complex, yielding the desired aryl ether (Ar-OR) and regenerating the active Pd(0) catalyst. nrochemistry.comyoutube.com

The success of this reaction is highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands are generally most effective. ua.edu Ligands play a crucial role in promoting both the oxidative addition and the reductive elimination steps. A wide variety of phosphine-based ligands, such as trialkylphosphines and dialkylbiarylphosphines, have been developed to improve catalyst efficiency and stability. nih.govresearchgate.net

Table 1: Comparison of Catalytic Systems for Aryl Ether Formation

| Feature | Copper-Catalyzed (Ullmann-type) | Palladium-Catalyzed (Buchwald-Hartwig) |

|---|---|---|

| Catalyst | Copper salts (e.g., CuI, Cu₂O) or Cu metal | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Typical Ligands | Diamines, phenanthrolines, N,N-dimethylglycine | Bulky, electron-rich phosphines (e.g., BINAP, DPPF, Xantphos) |

| Reaction Conditions | Often requires high temperatures (>150°C) | Generally milder temperatures (RT to ~110°C) |

| Aryl Halide Reactivity | I > Br >> Cl | I > Br ~ OTf > Cl |

| Functional Group Tolerance | Can be limited by harsh conditions | Generally broad |

| Mechanism | Oxidative Addition/Reductive Elimination (Cu(I)/Cu(III)) is proposed | Well-established Oxidative Addition/Reductive Elimination (Pd(0)/Pd(II)) |

Emerging Catalytic Systems (e.g., Chan-Lam Coupling)

The Chan-Lam coupling reaction is a significant advancement in C-O bond formation that utilizes copper catalysis under notably mild conditions. wikipedia.orgorganic-chemistry.org A key distinction from the Ullmann reaction is its use of aryl boronic acids as the arylating agent instead of aryl halides. wikipedia.orgnrochemistry.com This reaction can often be conducted at room temperature and is open to the air, making it operationally simpler than many other cross-coupling methods. wikipedia.orgorganic-chemistry.org

The proposed mechanism for the Chan-Lam coupling involves the following key steps: nrochemistry.com

Transmetalation : The aryl group is transferred from the boronic acid to a Cu(II) complex. This step is often considered turnover-limiting. scispace.com

Coordination : The alcohol nucleophile coordinates with the copper center.

Reductive Elimination : A Cu(III)-aryl-alkoxide intermediate undergoes reductive elimination to form the aryl ether product and a Cu(I) species. wikipedia.org

Oxidation : The resulting Cu(I) is re-oxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle. nrochemistry.com

The Chan-Lam coupling is advantageous due to its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.orgresearchgate.net However, it can be hampered by side reactions such as homocoupling of the boronic acid. nrochemistry.com

Regioselective Introduction of Bromo and Methyl Functionalities

Achieving the 1,3,5-substitution pattern of this compound requires careful strategic planning based on the principles of electrophilic aromatic substitution (EAS). The directing effects of the substituents already on the ring dictate the position of subsequent additions.

Strategies for Ortho-, Meta-, and Para-Substituted Benzene (B151609) Derivatives

In electrophilic aromatic substitution, existing groups on a benzene ring determine the position of the incoming electrophile. wikipedia.orgchemistrytalk.org These groups are classified as either ortho, para-directors or meta-directors. masterorganicchemistry.com

Activating, Ortho, Para-Directors : These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. chemistrytalk.orgleah4sci.com They direct incoming electrophiles to the positions ortho (1,2) and para (1,4) to the substituent. Examples include alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups. masterorganicchemistry.com

Deactivating, Meta-Directors : These groups withdraw electron density from the ring, making it less reactive. chemistrytalk.orgleah4sci.com They direct incoming electrophiles to the meta (1,3) position. masterorganicchemistry.com Examples include nitro (-NO₂), nitrile (-CN), and carbonyl groups (e.g., -CHO, -COR). masterorganicchemistry.com

Deactivating, Ortho, Para-Directors : Halogens (e.g., -Br, -Cl) are an exception. They are deactivating due to their inductive electron withdrawal but are ortho, para-directing because their lone pairs can stabilize the reaction intermediate through resonance. organicchemistrytutor.com

Table 2: Directing Effects of Relevant Functional Groups

| Functional Group | Name | Type | Directing Effect |

|---|---|---|---|

| -CH₃ | Methyl | Activating | Ortho, Para |

| -OH | Hydroxyl | Activating | Ortho, Para |

| -OCH₂Ph | Benzyloxy | Activating | Ortho, Para |

| -Br | Bromo | Deactivating | Ortho, Para |

Sequential Functionalization Approaches

To synthesize this compound, the substituents must be introduced in a specific order to achieve the desired 1,3,5-arrangement. A common and effective starting material is 3-methylphenol (m-cresol).

A plausible synthetic sequence is as follows:

Bromination of m-cresol : The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho, para-directors. The positions ortho and para to the powerful hydroxyl directing group are C2, C4, and C6. The methyl group directs to C2, C4, and C6 as well. The positions C4 and C6 are most activated. Bromination of m-cresol would likely lead to a mixture of products, but selective bromination at the C4 position (para to -OH and ortho to -CH₃) can be achieved, followed by another bromination. A more direct route starts with 3,5-dimethylphenol and proceeds via bromination and subsequent selective oxidation/decarboxylation, or starts from 3-bromotoluene. A practical, one-pot method has been developed to prepare the key intermediate, 3-bromo-5-methylphenol, from 3-bromotoluene on a multigram scale. nih.gov

Etherification : The resulting 3-bromo-5-methylphenol is then etherified. chemicalbook.com This is typically done via a Williamson ether synthesis, where the phenol is deprotonated with a base (e.g., K₂CO₃, NaH) to form a phenoxide, which then acts as a nucleophile to displace the bromide from benzyl bromide, forming the final benzyloxy ether linkage.

This sequential approach ensures the correct placement of all three substituents, leveraging the directing effects of the hydroxyl and methyl groups to install the bromine atom at the desired position before forming the final ether.

Convergent and Linear Synthetic Pathways to this compound

The synthesis of a target molecule can be approached through two main strategies: linear and convergent synthesis. chemistnotes.compediaa.com

Linear Synthesis : This strategy involves a stepwise, sequential modification of a single starting material. chemistnotes.compediaa.com The synthesis outlined in section 2.2.2 is a classic example of a linear pathway: 3-Bromotoluene → 3-Bromo-5-methylphenol → this compound

Convergent Synthesis : This approach involves the independent synthesis of two or more fragments of the target molecule, which are then combined (coupled) in a later step. chemistnotes.comwikipedia.orgfiveable.me For this compound, a convergent approach would involve:

Fragment A Synthesis : Preparation of the 3-bromo-5-methylphenyl moiety, likely in the form of 3-bromo-5-methylphenol. nih.gov

Fragment B Synthesis : Preparation of the benzyl moiety, such as benzyl bromide or benzyl alcohol.

Coupling : Combining Fragment A and Fragment B to form the final product. This final step would be the C-O bond formation reaction (e.g., Williamson ether synthesis, or a palladium- or copper-catalyzed coupling).

Green Chemistry Approaches and Sustainable Synthesis Development

The development of sustainable synthetic routes for specialty chemicals like this compound is a growing area of focus, driven by the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Research into greener syntheses of this compound and related structures focuses on two key transformations: the etherification of the phenolic hydroxyl group and the bromination of the aromatic ring.

The synthesis of this compound typically proceeds via the benzylation of 3-bromo-5-methylphenol. Traditional methods for this etherification often rely on polar aprotic solvents and strong bases, which can be environmentally problematic. Green chemistry seeks to replace these with more benign alternatives.

One promising approach is the use of phase-transfer catalysis (PTC). phasetransfercatalysis.com PTC can facilitate the reaction between the phenoxide salt and benzyl bromide in a biphasic system, often reducing the need for harsh organic solvents. phasetransfercatalysis.com Catalysts like polyethylene glycols (PEG), particularly PEG-400, have been shown to be effective for the etherification of phenols under solvent-free conditions, achieving high yields of over 86%. tandfonline.comtandfonline.com This method not only eliminates volatile organic solvents but also simplifies product work-up. tandfonline.com

Another key aspect of a sustainable synthesis is the bromination step. Conventional bromination often uses elemental bromine, which is highly toxic and corrosive. Greener brominating agents and catalytic systems have been developed to address these issues. For instance, a combination of aqueous hydrogen peroxide (H₂O₂) and hydrogen bromide (HBr) in ethanol can be used for the ipso-hydroxylation of arylboronic acids followed by bromination in a one-pot process. rsc.org This method is rapid, scalable, and proceeds under ambient conditions. rsc.org Other green bromination systems include the use of N-bromosuccinimide (NBS) with a catalytic amount of HBF₄·Et₂O in acetonitrile, which offers a milder and more selective alternative.

Furthermore, protocols using potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃) in the presence of a dilute acid provide an in-situ generation of bromine, minimizing the handling of the hazardous reagent. researchgate.net Such methods have been successfully applied to the regioselective monobromination of phenols. researchgate.net

The table below summarizes a comparison of traditional and green approaches for the key synthetic steps involved in producing this compound.

| Reaction Step | Traditional Approach | Green Chemistry Approach | Advantages of Green Approach |

| Etherification | Use of polar aprotic solvents (e.g., DMF, DMSO) and strong bases (e.g., NaH). | Phase-transfer catalysis (PTC) with catalysts like PEG-400 under solvent-free conditions. tandfonline.comtandfonline.com | Elimination of hazardous solvents, simplified work-up, lower energy consumption. tandfonline.com |

| Bromination | Use of elemental bromine (Br₂) in chlorinated solvents. | In-situ generation of bromine using KBr/KBrO₃ researchgate.net or use of reagents like NBS/HBF₄·Et₂O acs.org or H₂O₂/HBr. rsc.org | Avoidance of highly toxic and corrosive bromine, improved selectivity, milder reaction conditions. rsc.orgresearchgate.net |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint while maintaining high efficiency and product purity.

Reactivity and Transformational Chemistry of 1 Benzyloxy 3 Bromo 5 Methylbenzene

Chemical Transformations Involving the Benzyloxy Ether Linkage

The benzyl (B1604629) ether in 1-(benzyloxy)-3-bromo-5-methylbenzene functions as a protective group for the phenol (B47542). Its removal is a common strategic step in multi-step synthesis. This deprotection can be achieved through reductive or oxidative methods.

The most prevalent method for the cleavage of benzyl ethers is catalytic hydrogenolysis. This reaction is valued for its mild conditions and typically high yields, producing the corresponding phenol and toluene as a byproduct. youtube.com

Standard hydrogenolysis involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). The reaction proceeds via the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis.

Alternatively, catalytic transfer hydrogenolysis (CTH) offers a practical alternative that avoids the need for handling flammable hydrogen gas. In this method, a hydrogen donor molecule, such as ammonium formate, cyclohexene, or 1,4-cyclohexadiene, is used to generate hydrogen in situ.

A critical consideration for the hydrogenolysis of this compound is the presence of the aryl bromide. While the benzyl ether is readily cleaved, the C-Br bond can also be susceptible to reduction (hydrodebromination) under certain hydrogenolysis conditions. Selective cleavage of the benzyl ether without affecting the aryl bromide is crucial for subsequent functionalization at the bromine-substituted position. The choice of catalyst, solvent, and hydrogen source can influence this selectivity. While conditions for benzyl ether cleavage are generally compatible with aryl chlorides, their compatibility with more easily reduced aryl bromides can be substrate-dependent and may require careful optimization to achieve the desired chemoselectivity. thieme-connect.com

| Method | Catalyst | Hydrogen Source | Typical Solvent | Key Features |

|---|---|---|---|---|

| Catalytic Hydrogenation | 5-10% Pd/C | H₂ (gas) | Methanol, Ethanol, Ethyl Acetate, THF | High efficiency; potential for hydrodebromination of aryl bromides. commonorganicchemistry.com |

| Catalytic Transfer Hydrogenolysis (CTH) | Pd/C, Pd(OH)₂/C | Ammonium formate, Cyclohexene | Methanol, Ethanol | Avoids H₂ gas; conditions can be tuned for selectivity. |

Beyond reductive cleavage, the benzyloxy group can undergo oxidative transformations. Oxidative debenzylation provides an alternative route to the phenol, often with different functional group tolerance compared to hydrogenolysis. A notable method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). More recently, visible-light-mediated oxidative debenzylation using DDQ as a photo-oxidant has emerged as a mild and selective method. nih.govchemrxiv.org This approach allows for the cleavage of benzyl ethers under neutral conditions and at room temperature, which can be advantageous for sensitive substrates. The reaction is compatible with a range of functional groups, including alkenes, alkynes, and azides, enhancing the utility of the benzyl ether as a temporary protecting group in complex syntheses. nih.gov

The proposed mechanism for photo-oxidative debenzylation involves the formation of an electron donor-acceptor (EDA) complex between the electron-rich benzyl ether and DDQ upon photoexcitation. Single-electron transfer (SET) then occurs, generating a benzyl ether radical cation. Subsequent hydrogen atom transfer (HAT) and hydrolysis steps lead to the cleavage of the C-O bond, releasing the free phenol and benzaldehyde.

Electrophilic Aromatic Substitution Reactions on the Methyl-Substituted Phenyl Ring

The benzyloxy and methyl groups on the aromatic ring are both activating and ortho, para-directing for electrophilic aromatic substitution (EAS). libretexts.org The directing effects of these two groups are cooperative, meaning they both direct incoming electrophiles to the same positions. The positions ortho to the benzyloxy group (positions 2 and 4) and para to the methyl group (position 2) are electronically activated. However, the position between the two existing substituents (position 4) is sterically hindered. Therefore, electrophilic attack is most likely to occur at the positions ortho to the benzyloxy group and para to the methyl group.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. The regiochemical outcome of these reactions on this compound would favor substitution at the C2 and C6 positions.

Multi-Component and Cascade Reactions Utilizing this compound

While specific multi-component or cascade reactions involving this compound are not prominently reported, its structure lends itself to such strategies. For instance, a sequence involving a palladium-catalyzed cross-coupling reaction at the bromine position, followed by an intramolecular reaction involving one of the other functional groups, could be envisioned. Such cascade processes are highly efficient in building molecular complexity from simple starting materials. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of organic molecules, offering profound insights into the chemical environment of magnetically active nuclei such as hydrogen (¹H) and carbon-13 (¹³C).

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in the molecule.

The ¹H NMR spectrum of 1-(Benzyloxy)-3-bromo-5-methylbenzene is expected to exhibit distinct signals corresponding to the aromatic protons of both the benzyl (B1604629) and the substituted phenyl rings, as well as the methylene (B1212753) and methyl protons. The benzylic protons (O-CH₂) are anticipated to appear as a singlet around 5.05 ppm. The protons of the phenyl group of the benzyl moiety typically resonate in the range of 7.30-7.45 ppm. The protons on the 3-bromo-5-methylphenyl ring are expected to appear as distinct singlets or narrow multiplets in the aromatic region, with predicted chemical shifts around 7.03 ppm, 6.95 ppm, and 6.81 ppm for the protons at positions 2, 6, and 4, respectively. The methyl group protons (CH₃) would present as a singlet at approximately 2.29 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon of the methyl group is expected at a chemical shift of around 21.5 ppm. The methylene carbon of the benzyl group should appear around 70.0 ppm. The aromatic carbons of the 3-bromo-5-methylphenyl ring are predicted to have shifts at approximately 159.0 ppm (C-1, attached to oxygen), 141.0 ppm (C-5, attached to the methyl group), 124.0 ppm (C-4), 122.5 ppm (C-3, attached to bromine), 118.0 ppm (C-6), and 112.0 ppm (C-2). The carbons of the benzyl group's phenyl ring are expected in the typical aromatic region of 127-137 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | 2.29 | 21.5 |

| O-CH₂ | 5.05 | 70.0 |

| Phenyl-H (benzyl) | 7.30-7.45 | 127.5-136.5 |

| Ar-H2 | ~7.03 | ~112.0 |

| Ar-H4 | ~6.81 | ~124.0 |

| Ar-H6 | ~6.95 | ~118.0 |

| Ar-C1 | - | ~159.0 |

| Ar-C3 | - | ~122.5 |

| Ar-C5 | - | ~141.0 |

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons. For this molecule, COSY is most useful for confirming the through-bond connectivities within the benzyl group's phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals, as well as the aromatic protons to their attached carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space. A key NOESY correlation would be expected between the benzylic methylene protons and the H-2 and H-6 protons of the brominated phenyl ring, confirming the spatial proximity and thus the ether linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₄H₁₃BrO), the expected exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Electron ionization mass spectrometry (EI-MS) would lead to characteristic fragmentation of the molecular ion. A prominent peak is expected at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), which is a very stable fragment formed by the cleavage of the benzyl group. Another significant fragment would likely arise from the loss of the benzyl group, resulting in an ion corresponding to the 3-bromo-5-methylphenoxyl radical cation. Further fragmentation of the aromatic rings would also be observed.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 276/278 | [M]⁺ Molecular ion |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 185/187 | [M - C₇H₇]⁺ |

| 107 | [M - Br - C₆H₅]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹. A strong absorption band around 1250-1000 cm⁻¹ is characteristic of the C-O-C ether linkage. Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 3000-2850 | Aliphatic C-H Stretch |

| 1600-1450 | Aromatic C=C Stretch |

| 1250-1000 | C-O-C Ether Stretch |

| 600-500 | C-Br Stretch |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography stands as the gold standard for determining the precise arrangement of atoms within a crystalline solid. This powerful analytical technique provides detailed information on bond lengths, bond angles, and torsional angles, thereby revealing the exact conformation of the molecule in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to construct a three-dimensional electron density map, from which the molecular structure can be deduced.

For this compound, a successful X-ray crystallographic analysis would yield critical data on its molecular geometry. Key parameters that would be determined include:

Crystal System and Space Group: These define the symmetry and periodic arrangement of the molecules within the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) characterize the fundamental repeating unit of the crystal.

Dihedral Angles: The analysis would reveal the rotational conformation around the single bonds, such as the C-O-C ether linkage and the orientation of the benzyloxy group relative to the brominated phenyl ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions such as van der Waals forces, and potentially halogen bonding involving the bromine atom. Understanding these interactions is crucial for predicting the physical properties of the solid material.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of closely related structures, such as substituted dibenzyloxybenzene derivatives, has demonstrated the utility of this technique in defining the conformational preferences and packing motifs in similar molecular frameworks. Such studies provide a valuable reference for what could be expected from a crystallographic analysis of the title compound.

Table 1: Hypothetical X-ray Crystallographic Data for this compound (Note: This table is illustrative and based on typical data obtained for similar organic compounds, as specific experimental data for the title compound is not currently available in public databases.)

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₄H₁₃BrO |

| Formula Weight | 277.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1295 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.42 |

Other Advanced Spectroscopic Methods (e.g., Raman Spectroscopy)

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. It serves as a valuable complement to infrared (IR) spectroscopy, as some vibrational modes that are weak or inactive in IR may be strong and readily observed in Raman spectra. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the skeletal vibrations of aromatic rings and C-C bonds.

A Raman spectrum of this compound would be expected to exhibit characteristic peaks corresponding to the various functional groups and structural features of the molecule. Key vibrational modes that could be identified include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: From the methyl and methylene groups, appearing in the 2850-3000 cm⁻¹ range.

Aromatic Ring Vibrations: A series of sharp peaks between 1400 cm⁻¹ and 1600 cm⁻¹ would be indicative of the C=C stretching vibrations within the two phenyl rings.

C-O Ether Stretching: The stretching vibrations of the C-O-C linkage would give rise to characteristic bands.

C-Br Stretching: The vibration of the carbon-bromine bond would be expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

While a dedicated Raman spectrum for this compound is not publicly available, data for related compounds, such as 1-(benzyloxy)-3-bromobenzene, can provide insight into the expected spectral features. The presence of the additional methyl group in the title compound would be expected to introduce additional vibrational modes, such as C-H bending and stretching frequencies associated with this substituent, which could be used as a diagnostic marker.

Table 2: Expected Raman Shift Ranges for Key Vibrational Modes in this compound (Note: This table is illustrative, as specific experimental data for the title compound is not currently available.)

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 3000 |

| Aromatic C=C Ring Stretch | 1400 - 1600 |

| C-O-C Ether Stretch | 1000 - 1300 |

| C-Br Stretch | 500 - 600 |

The application of these advanced spectroscopic techniques would be invaluable for a complete and unambiguous structural characterization of this compound, providing a level of detail that is unattainable with more routine analytical methods alone.

Computational Chemistry and Theoretical Studies on 1 Benzyloxy 3 Bromo 5 Methylbenzene

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental in understanding the electronic properties and predicting the reactivity of molecules. These methods, rooted in solving the Schrödinger equation, provide insights into molecular geometries, energy levels, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.net This process iteratively adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. For a molecule like p-bromotoluene, DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can accurately predict bond lengths, bond angles, and dihedral angles.

The optimized geometry is crucial as it represents the most probable structure of the molecule and serves as the foundation for further calculations, including frequency analysis to confirm it as a true minimum and the prediction of other properties.

Table 1: Representative Data from DFT Geometry Optimization of p-Bromotoluene

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-Br Bond Length | The distance between the carbon atom of the benzene (B151609) ring and the bromine atom. | ~1.90 Å |

| C-C Bond Length (aromatic) | The average distance between adjacent carbon atoms in the benzene ring. | ~1.39 Å |

| C-H Bond Length (methyl) | The average distance between the carbon atom of the methyl group and a hydrogen atom. | ~1.09 Å |

| C-C-Br Bond Angle | The angle formed by two adjacent ring carbons and the bromine atom. | ~120° |

Note: The values presented are typical and can vary slightly depending on the level of theory and basis set used in the calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For a molecule like p-bromotoluene, the HOMO is typically a π-orbital of the benzene ring, while the LUMO is a π*-antibonding orbital. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Table 2: Representative FMO Analysis Data

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). Higher energy corresponds to greater reactivity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). Lower energy corresponds to greater reactivity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

Computational methods, particularly DFT, can be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be estimated. These theoretical predictions are valuable for assigning experimental NMR spectra and can help in the structural elucidation of newly synthesized compounds. While specific predicted values for 1-(Benzyloxy)-3-bromo-5-methylbenzene are not available, the methodology is well-established for a wide range of organic molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with other molecules, such as solvents. mdpi.com For a flexible molecule like this compound, with its rotatable benzyloxy group, MD simulations could reveal the preferred conformations and the energy barriers between them.

The Automated Topology Builder (ATB) and Repository can provide the necessary force field parameters for molecules like p-bromotoluene, enabling their inclusion in MD simulations. Such simulations are crucial for understanding how the molecule behaves in a condensed phase, for example, its interactions with solvent molecules or its aggregation behavior.

Quantitative Structure-Reactivity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.govmdpi.com For derivatives of this compound, a QSAR study could be developed to predict a property of interest, such as reactivity in a particular reaction or a specific biological activity.

This involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each derivative and then using statistical methods to build a predictive model. Such models are valuable in guiding the design of new derivatives with enhanced properties. nih.gov

Computational Catalyst Design and Reaction Mechanism Elucidation for Synthetic Pathways

Computational chemistry plays a significant role in understanding and optimizing synthetic pathways. For a molecule like this compound, which contains an aryl bromide moiety, a common synthetic transformation is the Suzuki-Miyaura cross-coupling reaction. chemicalbook.com DFT calculations can be employed to elucidate the detailed reaction mechanism of such a coupling reaction, including the structures and energies of reactants, transition states, and intermediates. This understanding can aid in the design of more efficient catalysts and the optimization of reaction conditions.

Applications in Synthetic Chemistry and Materials Science Research

Role as a Versatile Intermediate in Complex Organic Synthesis

The specific arrangement of functional groups on the 1-(benzyloxy)-3-bromo-5-methylbenzene ring makes it an important intermediate for the construction of more complex molecular architectures.

The presence of a bromine atom on the aromatic ring is of paramount importance, as it allows the molecule to participate in a wide array of palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to replace the bromine atom with various substituents. uzh.chmdpi.com This capability enables the synthesis of complex biaryl compounds, functionalized benzene (B151609) derivatives, and other elaborate aromatic scaffolds that are common motifs in pharmaceuticals, agrochemicals, and materials science. acs.org

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl group, which can be cleaved under specific conditions, typically hydrogenolysis. This allows for late-stage functionalization of the phenol (B47542), adding another layer of synthetic versatility. The methyl group, while less reactive, modulates the electronic nature of the ring and can be a site for functionalization in more advanced synthetic schemes.

The structural motif of this compound is integral to the synthesis of complex natural products. A notable example is its role as a precursor to key building blocks in the total synthesis of landomycins, a class of angucycline antibiotics known for their potent antitumor properties. nih.gov

In the synthesis of Landamycin Q and R, a closely related derivative, 1-(benzyloxy)-3-(bromomethyl)-2-iodo-5-methylbenzene, serves as the A-ring building block. rsc.org This key intermediate is prepared from precursors like 3,5-dimethylanisole, which establishes the core substitution pattern found in this compound. nih.govrsc.org The synthesis leverages the unique functionalities of the benzene ring to construct the complex polycyclic core of the landomycin molecule. The benzyloxy group provides essential protection for a hydroxyl group, while the halogenated positions are used for critical bond-forming reactions that build the final structure. rsc.org

| Synthetic Step/Intermediate | Function of the Scaffold | Key Reactions | Reference |

|---|---|---|---|

| Preparation of A-Ring Building Block | Provides the foundational carbon skeleton and substitution pattern for the "A" ring of the landomycin core. | Ortho-lithiation, iodination, benzylic bromination, etherification. | nih.govrsc.org |

| Coupling with D-Ring Precursor | The functionalized scaffold undergoes coupling reactions to assemble the polycyclic system. | Dötz benzannulation, substitution reactions. | rsc.org |

| Final Deprotection | The benzyloxy group is removed in the final stages to reveal the free hydroxyl group present in the natural product. | Hydrogenolysis or treatment with Lewis acids (e.g., BBr3). | nih.govresearchgate.net |

Contributions to Diversity-Oriented Synthesis (DOS) and Chemical Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. rsc.orgnih.gov The goal of DOS is to efficiently populate chemical space with a wide range of molecular scaffolds. mdpi.comcam.ac.uk

This compound is an ideal starting material for DOS campaigns due to its trifunctional nature. Each of the three substituents can be addressed with a different set of chemical reactions, allowing for a divergent synthetic approach from a single starting material.

Bromo Group: Serves as the primary branching point for diversification through various cross-coupling reactions, introducing a wide array of aryl, alkyl, and vinyl groups. gelest.com

Benzyloxy Group: Can be deprotected to reveal a phenol, which can then be alkylated, acylated, or used in other reactions to introduce further diversity.

Methyl Group: Can be functionalized through free-radical reactions or oxidation to introduce additional functional groups.

This multi-directional reactivity allows for the rapid generation of a library of compounds with significant variations in their core structure (scaffold diversity) and peripheral substituents (appendage diversity), which is a hallmark of an effective DOS strategy. mdpi.com

Development of Novel Functional Materials and Specialty Chemicals

The chemical reactivity of this compound makes it a potential precursor for the synthesis of advanced functional materials.

The synthesis of conjugated polymers and oligomers is fundamental to the field of organic electronics. These materials are used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The construction of these conjugated systems often relies on palladium-catalyzed cross-coupling reactions to link aromatic units together.

By leveraging Suzuki or Stille coupling reactions, this compound can be used to synthesize substituted biaryl or oligoaryl compounds. These molecules can serve as monomers or core units for larger conjugated systems. The benzyloxy and methyl groups provide a means to tune the solubility, morphology, and electronic properties (e.g., HOMO/LUMO energy levels) of the resulting materials, which is critical for optimizing device performance.

In polymer science, the design of novel monomers is key to creating polymers with tailored properties. This compound can be chemically modified to be transformed into a polymerizable monomer. For instance, the bromo group can be converted into a vinyl group (via Stille coupling with vinyltributylstannane) or a styrenic group, creating a monomer suitable for radical or other polymerization methods. beilstein-journals.org The resulting polymer would feature pendant benzyloxy and methyl groups, which could be further modified post-polymerization. For example, cleavage of the benzyl (B1604629) ether would yield a functionalized polyphenol, a class of polymers known for its antioxidant properties and potential in coatings and adhesives.

Design and Synthesis of Advanced Ligands and Catalysts

The strategic placement of the bromo and methyl groups on the benzyloxy-substituted benzene ring makes this compound a key precursor in the development of specialized ligands for catalysis. The bromine atom, in particular, serves as a handle for various cross-coupling reactions, which are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the primary applications of this compound is in the synthesis of phosphine-based ligands. These ligands are crucial components of many transition-metal catalysts, influencing their stability, activity, and selectivity. For instance, the bromine atom can be readily displaced by a phosphine (B1218219) group through reactions such as palladium-catalyzed phosphination. The resulting arylphosphine can then be incorporated into more complex ligand frameworks, including bidentate and multidentate ligands, which are known to form highly stable and selective catalysts for a range of transformations.

While direct and specific research examples detailing the synthesis of ligands from this compound are not extensively documented in publicly available literature, the principles of synthetic design strongly support its potential in this area. The general applicability of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allows for the introduction of a wide array of functional groups at the position of the bromine atom. This versatility enables the systematic modification of the ligand's electronic and steric properties, a key strategy in the rational design of catalysts with tailored reactivity. For example, coupling with boronic acids can introduce additional aryl or alkyl groups, leading to the formation of bulky phosphine ligands that are effective in promoting challenging cross-coupling reactions.

The benzyloxy and methyl groups also play a significant role in modulating the properties of the resulting ligands and catalysts. The benzyloxy group can influence the electronic environment of the metal center, while the methyl group provides steric bulk that can be crucial for achieving high enantioselectivity in asymmetric catalysis.

Applications as a Research Tool and Building Block for Compounds of Biological Interest

The structural motif present in this compound is a recurring feature in a variety of biologically active molecules, including those with potential therapeutic applications. Consequently, this compound serves as a valuable building block in the synthesis of novel compounds for biological screening and drug discovery.

The inherent functionality of this compound allows for its elaboration into more complex structures that can interact with biological targets. The bromine atom, for example, can be a site for introducing pharmacophoric groups through cross-coupling reactions. This approach is widely used in medicinal chemistry to explore the structure-activity relationships of a lead compound by systematically varying its substituents.

Although specific examples of approved drugs directly synthesized from this compound are not readily found in the literature, its structural components are present in various classes of bioactive compounds. For instance, substituted diaryl ethers and biphenyls, which can be synthesized from this precursor, are known to exhibit a range of biological activities, including anticancer and anti-inflammatory properties.

The synthesis of analogs of natural products is another area where this compound could be employed. Many natural products with interesting biological profiles contain substituted aromatic rings. The ability to functionalize this compound at multiple positions makes it a suitable starting material for the synthesis of simplified or modified versions of these natural products, which can lead to the discovery of new therapeutic agents with improved properties.

The table below summarizes the potential applications of this compound in the synthesis of biologically relevant compounds.

| Potential Biological Target | Synthetic Strategy | Resulting Compound Class |

| Kinases | Suzuki-Miyaura coupling to introduce heterocyclic moieties | Kinase Inhibitors |

| Various enzymes | Buchwald-Hartwig amination to introduce amine functionalities | Enzyme Modulators |

| Receptors | Heck coupling to introduce unsaturated side chains | Receptor Ligands |

Future Directions and Emerging Research Avenues

Development of Highly Selective and Stereoselective Synthetic Pathways

While the synthesis of 1-(Benzyloxy)-3-bromo-5-methylbenzene itself is primarily a matter of regioselectivity, future research will focus on highly selective transformations of this intermediate into more complex, high-value molecules, including those with chiral centers. The development of advanced catalytic systems is central to this endeavor. For instance, modern cross-coupling reactions, such as those employing palladium or copper catalysts, are continually being refined to offer greater functional group tolerance and milder reaction conditions for derivatizing the aryl bromide. jsynthchem.comcalstate.edunih.gov

A significant area of future development lies in stereoselective synthesis. Although the parent molecule is achiral, its subsequent functionalization can generate stereocenters. For example, reactions at the benzylic methylene (B1212753) group or transformations of substituents introduced via the bromo group could lead to chiral products. Research into asymmetric catalysis, utilizing chiral ligands to control the stereochemical outcome of such reactions, will be crucial. The goal is to develop pathways that can produce enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. researchgate.net

Future pathways will also emphasize atom economy and the reduction of waste, moving away from stoichiometric reagents towards catalytic cycles that offer high selectivity and efficiency.

Integration with Flow Chemistry and Continuous Manufacturing Processes

The paradigm of chemical synthesis is gradually shifting from traditional batch processing to continuous flow manufacturing, and the synthesis of this compound and its derivatives is expected to follow this trend. vapourtec.comnih.gov Flow chemistry offers numerous advantages over batch methods, including superior control over reaction parameters like temperature and pressure, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved consistency and product quality. nih.govmdpi.com

For the synthesis of halogenated aromatics, flow processes can enable the use of reaction conditions that are challenging to implement in batch mode, such as high temperatures and pressures, leading to significantly reduced reaction times. nih.govresearchgate.net Furthermore, continuous flow systems facilitate the integration of multiple synthetic steps, purification, and analysis into a single, streamlined process. mdpi.comakjournals.com This "end-to-end" approach can dramatically shorten production cycles and reduce manual handling. akjournals.com Research in this area will focus on developing robust and scalable flow protocols for the key synthetic steps, such as bromination, etherification, and subsequent cross-coupling reactions.

Table 1: Comparison of Batch Processing vs. Continuous Flow Manufacturing

| Feature | Traditional Batch Processing | Continuous Flow Manufacturing |

|---|---|---|

| Process Control | Limited control over temperature gradients and mixing | Precise control over temperature, pressure, and mixing |

| Safety | Higher risk due to large volumes of reagents | Enhanced safety with small reaction volumes |

| Scalability | Challenging; often requires re-optimization | Simpler scalability by extending operation time |

| Consistency | Potential for batch-to-batch variability | High product consistency and quality |

| Integration | Difficult to integrate multiple steps | Readily allows for multi-step, automated synthesis |

Exploration of Photocatalytic and Electrocatalytic Approaches for Synthesis

In the quest for greener and more sustainable chemical processes, photocatalysis and electrocatalysis are emerging as powerful alternatives to traditional synthetic methods. rsc.org These approaches utilize visible light or electricity, respectively, to drive chemical reactions under mild conditions, often obviating the need for harsh reagents and high temperatures. mdpi.comresearchgate.net

Visible-light photocatalysis has shown great promise for a variety of organic transformations, including halogenation and C-H functionalization. mdpi.comrsc.org For a compound like this compound, photocatalytic methods could offer highly selective routes for its synthesis or subsequent modification. For instance, photocatalytic bromination of aromatic compounds can proceed with high regioselectivity under mild conditions, reducing the formation of over-brominated byproducts. rsc.orgresearchgate.net

Similarly, electrochemistry provides a reagent-free method for oxidation and reduction, making it an environmentally benign strategy. rsc.org Electrocatalytic approaches could be developed for the efficient ipso-halogenation of corresponding boronic acids to yield aryl bromides. rsc.orgresearchgate.net This method avoids the use of traditional, often toxic, halogenating agents. The future will see increased research into designing specific photocatalysts and electrochemical cells tailored for the synthesis and derivatization of substituted benzenes. acs.org

Harnessing Machine Learning and Artificial Intelligence for Reaction Discovery and Optimization

For a target molecule like this compound, ML algorithms can be trained on existing reaction data for similar halogenations, etherifications, and cross-coupling reactions. bohrium.com The resulting models can then predict the yield and selectivity for a given set of reactants, catalysts, and solvents, significantly reducing the number of experiments required for optimization. youtube.com This approach not only saves time and resources but also provides deeper insights into the factors governing reaction success. researchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

Q & A

Q. Optimization Tips :

- Lower temperatures (0–10°C) minimize over-bromination.

- Solvent polarity impacts regioselectivity; non-polar solvents favor mono-substitution .

How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

Q. Basic

- ¹H NMR : Peaks at δ 7.3–7.5 ppm (benzyloxy aromatic protons), δ 5.1 ppm (OCH₂Ph), and δ 2.3 ppm (CH₃) confirm substitution patterns. Absence of δ 4.5–5.0 ppm signals rules out residual benzyl alcohol .

- ¹³C NMR : A quaternary carbon at δ 120–125 ppm confirms bromine attachment.

- MS (EI) : Molecular ion peak at m/z 292 (C₁₄H₁₃BrO) with fragmentation patterns (e.g., loss of benzyloxy group at m/z 183) .

Advanced : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures .

What are the key considerations when designing cross-coupling reactions involving the bromine substituent in this compound?

Basic

The bromine atom serves as a versatile site for Pd-catalyzed couplings (Suzuki, Heck). Critical factors include:

- Catalyst Selection : Pd(PPh₃)₄ for Suzuki; Pd(OAc)₂ with bulky ligands (e.g., XPhos) for Buchwald-Hartwig amination .

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance oxidative addition rates.

- Temperature : 80–100°C for aryl boronic acid couplings; lower temps (50°C) for sensitive substrates .

Advanced : Competing C–O (benzyloxy) bond cleavage can occur under harsh conditions; use protective groups (e.g., TBS) if needed .

How does the positioning of the benzyloxy, bromo, and methyl groups influence the compound’s reactivity in electrophilic substitution reactions?

Q. Advanced

- Electronic Effects : The benzyloxy group is strongly electron-donating (+M effect), activating the ring toward electrophiles at the para and ortho positions. However, bromine’s electron-withdrawing nature (-I effect) deactivates the ring, directing incoming electrophiles to the remaining activated positions (e.g., C-4) .

- Steric Effects : The methyl group at C-5 hinders substitution at C-4, favoring reactivity at C-2 or C-6 .

Experimental Validation : Nitration studies show preferential NO₂⁺ attack at C-4 in 70% yield, confirmed by HPLC .

What strategies can mitigate competing side reactions during functionalization of this compound?

Q. Advanced

- Protection/Deprotection : Temporarily replace the benzyloxy group with a TBS ether to prevent oxidation during bromine substitution .

- Low-Temperature Quenching : For Grignard reactions, add reagents at -78°C to suppress elimination pathways.

- Catalyst Tuning : Use PdCl₂(dppf) with chelating ligands to suppress homocoupling in Sonogashira reactions .

How can computational chemistry methods predict the regioselectivity of reactions involving this compound?

Q. Advanced

- DFT Calculations : Model transition states for electrophilic attack using Gaussian09 at the B3LYP/6-31G* level. Electron density maps reveal higher localization at C-4 (Mulliken charge: -0.12) vs. C-2 (-0.08) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. toluene) on reaction pathways using AMBER .

What are the challenges in scaling up the synthesis of this compound from laboratory to pilot scale, and how can they be addressed?

Q. Advanced

- Heat Management : Exothermic bromination requires jacketed reactors with cooling loops to maintain <40°C .

- Purification : Replace column chromatography with continuous fractional distillation (bp 180–185°C at 5 mmHg) for >95% purity .

- Waste Streams : Recover unreacted Br₂ via NaOH scrubbing to minimize environmental impact .

How do solvent polarity and choice of catalyst affect the kinetics of nucleophilic aromatic substitution reactions with this compound?

Q. Advanced

- Solvent Polarity : In DMSO, the reaction rate (k) for SNAr with morpholine increases 3-fold vs. toluene due to stabilization of the Meisenheimer complex .

- Catalyst Impact : CuI/1,10-phenanthroline accelerates Ullmann coupling by reducing activation energy (Eₐ) from 85 kJ/mol to 60 kJ/mol .

What analytical methods are most effective in detecting and quantifying by-products formed during the synthesis?

Q. Basic

- HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to resolve di-brominated isomers (retention times: 8.2 vs. 9.5 min) .

- GC-MS : Detect volatile impurities (e.g., residual benzyl chloride) with a DB-5MS column .

Advanced : LC-HRMS with ESI+ ionization identifies non-volatile by-products (e.g., oxidation products) at ppm levels .

How can the bromine atom in this compound be selectively replaced via metal-catalyzed reactions to generate novel derivatives for pharmaceutical applications?

Q. Advanced

- Suzuki-Miyaura Coupling : React with aryl boronic acids (e.g., 4-pyridyl) using Pd(OAc)₂/SPhos in dioxane/H₂O (3:1) at 90°C for 12 h (yield: 75–90%) .

- Buchwald-Hartwig Amination : Couple with secondary amines (e.g., piperazine) using Pd₂(dba)₃/Xantphos and Cs₂CO₃ in toluene at 110°C .

Key Insight : The bromine’s low electronegativity (vs. iodine) requires longer reaction times but offers better functional group tolerance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products